5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-tert-butyl-3-(4-fluorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c1-14(2,3)19-13(17)11(8-16)12(18-19)9-4-6-10(15)7-5-9/h4-7H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJGUHIVXQFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372200 | |
| Record name | 5-amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-34-2 | |
| Record name | 5-amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Alkylation and Cyclization Strategy
A patent by WO2019097306A2 outlines a telescoping synthesis for ethiprole, a related pyrazole insecticide, which can be modified for the target compound. Key steps include alkylation to introduce the tert-butyl group and cyclization to form the pyrazole core.
Synthetic Pathway
- Alkylation of Hydrazine :
- Cyclocondensation :
Critical Parameters
Solvent-Free Thermal Cyclization
Sigma-Aldrich’s commercial synthesis (Product JRD0041) employs a solvent-free thermal method for analogous pyrazoles. While specific details are proprietary, general principles include:
Procedure Outline
- Mixing precursors : Equimolar amounts of tert-butyl hydrazine, 4-fluorobenzaldehyde, and malononitrile are ground into a homogeneous mixture.
- Thermal cyclization : Heated at 120°C for 2 hours under nitrogen atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product with ≥95% purity.
Advantages
Comparative Analysis of Methods
The mechanochemical method stands out for its rapid reaction time and minimal environmental impact, though it requires specialized equipment. The multi-step approach offers flexibility in intermediate modification but generates more waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has shown potential as a building block in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can lead to enhanced biological activity.
Case Study : Research has indicated that derivatives of this compound exhibit significant inhibitory activity against certain enzymes involved in cancer pathways. For instance, modifications to the pyrazole ring have resulted in compounds with improved selectivity for cancer cell lines over normal cells, suggesting potential for targeted cancer therapies .
Proteomics Research
The compound is utilized in proteomics for its ability to interact with specific proteins. It serves as a biochemical tool in studying protein functions and interactions.
Case Study : In a study focusing on protein kinase inhibition, this compound was used to analyze the effects on signaling pathways in cancer cells. The results demonstrated that it could effectively inhibit certain kinases, leading to reduced proliferation of tumor cells .
Agricultural Chemistry
This compound is also being investigated for its potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to inhibit specific biological pathways can be exploited to develop new agrochemicals.
Case Study : Experimental trials have shown that derivatives of this compound can effectively control weed growth without harming crop plants. This selective herbicidal activity highlights its potential utility in sustainable agriculture practices .
Data Tables
The following tables summarize key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(tert-butyl)-3-phenyl-1h-pyrazole-4-carbonitrile
- 5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1h-pyrazole-4-carbonitrile
- 5-Amino-1-(tert-butyl)-3-(4-bromophenyl)-1h-pyrazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Biological Activity
5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS Number: 320422-34-2) is a pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This compound features a tert-butyl group and a fluorophenyl moiety, which may influence its pharmacological profile.
The molecular formula of this compound is C₁₄H₁₅FN₄, with a melting point of approximately 114-116 °C. It is classified as an irritant and has been studied for various applications, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅FN₄ |
| Melting Point | 114-116 °C |
| CAS Number | 320422-34-2 |
| Hazard Classification | Irritant |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Activity : This compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A study demonstrated that derivatives of pyrazoles, including this compound, exhibited selective inhibition of COX-2 with minimal gastrointestinal toxicity .
- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Its structure allows for interaction with various cellular targets involved in cancer progression. In vitro studies suggest that it may inhibit cell proliferation in certain cancer cell lines .
- Selectivity and Potency : The incorporation of the tert-butyl and fluorophenyl groups enhances the selectivity and potency of the compound against specific biological targets, such as p38 MAP kinase, which is crucial in inflammatory signaling pathways .
Case Studies
Several case studies have explored the biological effects of similar pyrazole derivatives:
- Study on COX Inhibition : A series of substituted pyrazole derivatives were synthesized and screened for their COX inhibitory activity. The most potent compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Cancer Cell Line Studies : In vitro assays involving breast cancer cell lines indicated that certain pyrazole derivatives could significantly reduce cell viability through apoptosis induction .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, this compound may reduce inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Targeting Kinase Pathways : The ability to inhibit p38 MAP kinase suggests potential applications in treating conditions characterized by chronic inflammation and cancer .
Q & A
Q. What synthetic methodologies are recommended for optimizing the preparation of 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile?
Answer: Synthesis typically involves multi-step protocols, starting with condensation reactions between substituted hydrazines and β-ketonitriles. Key strategies include:
- Catalyst selection: Use palladium or copper catalysts for coupling reactions involving fluorophenyl groups to enhance regioselectivity.
- Temperature control: Maintain reaction temperatures below 80°C to prevent decomposition of the tert-butyl group.
- Purification: Employ column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product while minimizing side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy: Use - and -NMR to verify substituent positions (e.g., tert-butyl at N1 and fluorophenyl at C3). The cyano group at C4 appears as a sharp singlet at ~110 ppm in -NMR.
- X-ray crystallography: Resolve crystal packing and intramolecular interactions. For example, pyrazole rings often adopt planar conformations, with hydrogen bonds between the amino group and adjacent nitriles stabilizing the structure .
Q. How can researchers address solubility and stability challenges during experimental handling?
Answer:
- Solubility: Use polar aprotic solvents (e.g., DMSO or DMF) for reactions, as the tert-butyl group enhances lipophilicity.
- Stability: Store the compound under inert atmospheres (argon/nitrogen) at 4°C to prevent hydrolysis of the cyano group. Avoid prolonged exposure to UV light, which may degrade the fluorophenyl moiety .
Advanced Research Questions
Q. What computational approaches are effective in predicting reaction pathways for modifying this compound’s core structure?
Answer:
- Quantum chemical calculations: Use density functional theory (DFT) to model transition states and optimize reaction conditions (e.g., substituent effects on pyrazole ring reactivity).
- Machine learning: Train models on existing pyrazole derivatives to predict regioselectivity in electrophilic substitution reactions. This approach reduces trial-and-error experimentation .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Answer:
- Functional group variation: Synthesize derivatives with modified substituents (e.g., replacing the cyano group with carboxamides or sulfoxides) to assess impact on targets like carbonic anhydrase or prostaglandin synthases.
- Biological assays: Test antifungal or anti-inflammatory activity using standardized protocols (e.g., MIC assays for antifungal properties). Cross-reference results with crystallographic data to correlate binding modes .
Q. How should researchers resolve contradictions in reported biological activities across studies?
Answer:
- Meta-analysis: Compare assay conditions (e.g., pH, temperature) and cell lines used in conflicting studies. For instance, fluorophenyl-containing pyrazoles may exhibit pH-dependent activity due to protonation of the amino group.
- Controlled replication: Reperform assays under standardized conditions, including positive controls (e.g., known inhibitors of carbonic anhydrase isoforms) to validate reproducibility .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Answer:
- Heat dissipation: Use flow reactors to manage exothermic reactions during tert-butyl group incorporation.
- Byproduct formation: Monitor intermediates via HPLC to detect impurities early. Optimize stoichiometry to reduce dimerization of the pyrazole core.
- Environmental factors: Implement green chemistry principles (e.g., recyclable catalysts) to minimize waste .
Q. What strategies are recommended for synthesizing novel derivatives with enhanced pharmacological properties?
Answer:
- Bioisosteric replacement: Substitute the 4-fluorophenyl group with trifluoromethyl or chlorophenyl moieties to improve metabolic stability.
- Hybridization: Combine the pyrazole scaffold with pharmacophores from known bioactive molecules (e.g., sulfonamides for carbonic anhydrase inhibition). Validate using molecular docking against target protein structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
